4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-20(14-15-6-5-13(17-14)23-2)10-7-21(8-10)12-4-3-11-18-16-9-22(11)19-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMDUUVDHIYGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Aminolysis
4,6-Dichloropyrimidine serves as the primary starting material. Methoxylation at C4 proceeds via SNAr reaction with sodium methoxide in anhydrous methanol (78% yield, 65°C, 12 h). Subsequent methylamination at C6 uses methylamine gas in THF with K2CO3 (Scheme 1):
Scheme 1:
4,6-Dichloropyrimidine → 4-Chloro-6-methoxypyrimidine → 4-Methoxy-6-(methylamino)pyrimidine
Critical parameters:
Alternative Route via Benzamide Intermediates
4-Methoxy-N-methylbenzamide derivatives provide an alternative pathway. Oxidation of 4-methylanisole with TBHP/FeCl3 generates the benzamide precursor, which undergoes Curtius rearrangement to install the methylamino group (62% yield).
Azetidine Intermediate Preparation
Ring-Closing Strategies
The 1-{triazolo[4,3-b]pyridazin-6-yl}azetidine fragment is synthesized via two approaches:
Method A (From 1,3-Dihalopropanes):
1-Bromo-3-chloropropane reacts with benzhydrylamine in butanol/H2O (1:1) at 95-105°C for 8 h, yielding N-benzhydrylazetidine (81% purity).
Method B (Hydrazinylpyridine Cyclization):
2-Hydrazinylpyridazines undergo 5-exo-dig cyclization with chloroethynylphosphonates (K2CO3, DMF, 60°C, 4 h) to form triazolo-pyridazines. Subsequent azetidine installation uses:
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C → RT | 68% |
| Deprotection | H2/Pd-C, HCl/MeOH | 92% |
Synthesis
Cyclization Reactions
Chloroethynylphosphonates (2.5 equiv) react with 6-hydrazinylpyridazine in acetonitrile containing 30 mol% TBAI (Table 1):
Table 1: Cyclization Optimization
| Entry | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 4 | 94 |
| 2 | 80 | 2 | 88 |
| 3 | RT | 24 | 45 |
Optimal conditions: 60°C for 4 h achieves near-quantitative conversion without Dimroth rearrangement byproducts.
Nitro Group Effects
Electron-withdrawing substituents (e.g., NO2 at C3) necessitate modified conditions:
- K2CO3 exclusion
- Prolonged reaction times (50 h) at 60°C
- Final reflux (100°C, 1 h) to suppress resinification
Final Coupling Strategies
Buchwald-Hartwig Amination
Coupling the azetidine and pyrimidine components employs:
- Pd2(dba)3 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (3 equiv) in toluene at 110°C
Key Considerations:
- N-Methyl groups require higher temps (110°C vs 80°C for NH analogs)
- Steric hindrance from azetidine lowers yield to 65-72%
SN2 Displacement
Alternative method using mesylated intermediates:
- Mesyl chloride, Et3N, DCM (0°C, 1 h)
- Azetidine (2 equiv), DIPEA, DMF (80°C, 12 h)
Yields improve to 78% but require rigorous anhydrous conditions.
Process Optimization Challenges
Impurity Profiling
Major impurities arise from:
Scalability Issues
- Azetidine ring stability: Requires pH control (6.5-7.2) during workup
- Triazolo-pyridazine hygroscopicity: Lyophilization essential for long-term storage
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid derivative.
Reduction: : Reduction of the pyrimidin-2-amine group to an amine.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antitumor properties.
Medicine: : Studied for its pharmacological effects, possibly as a lead compound for drug development.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
N-(1-{3-Cyclobutyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Azetidin-3-yl)-4-Methoxy-N-Methylpyrimidin-2-Amine
- Structure : Differs from the target compound by the presence of a cyclobutyl group on the triazolo ring instead of a hydrogen or smaller substituent.
- Molecular Weight : 366.4 g/mol (C₁₈H₂₂N₈O) .
- Key Features : The cyclobutyl group may enhance lipophilicity and influence binding pocket interactions compared to unsubstituted triazolo derivatives.
N-(4-Methoxybenzyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine (18)
- Structure : Features a 4-methoxybenzyl group directly attached to the triazolo ring’s amine, lacking the pyrimidine moiety.
6-Ethyl-N-(4-Methoxyphenethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine (23)
- Structure : Substituted with an ethyl group on the triazolo ring and a 4-methoxyphenethyl amine.
- Synthesis : 65% yield via nucleophilic substitution; ¹H NMR confirms substituent positioning .
- Key Features : The phenethyl group may improve solubility, while the ethyl substituent could modulate steric effects.
Pyrimidine-Based Analogues with Modified Linkers
N-(1-{1,2,4Triazolo[4,3-b]Pyridazin-6-yl}Piperidin-4-yl)-6-(Trifluoromethyl)Pyrimidin-4-Amine
6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]Pyrimidin-4-Amine
- Structure : Pyrazolo[3,4-d]pyrimidine core with a chloro-methoxyphenyl group and benzylpiperazine.
Biological Activity
4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆N₈O
- Molecular Weight : 312.33 g/mol
- CAS Number : 2199707-13-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anti-tumor agent.
1. Anti-inflammatory Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound was assessed for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
| Study | Findings |
|---|---|
| Tageldin et al. (2021) | Demonstrated that pyrimidine derivatives showed COX inhibition with IC50 values ranging from 0.5 to 5 µM. The specific activity of this compound was noted but requires further exploration for precise quantification. |
2. Anti-tumor Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis through mitochondrial pathways. |
| MCF7 (breast cancer) | 20 | Inhibition of cell proliferation via cell cycle arrest at G1 phase. |
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent was also evaluated against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells by activating caspase cascades.
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds within the same chemical class:
-
Study on Anti-inflammatory Effects :
- Researchers synthesized a series of pyrimidine derivatives and tested their anti-inflammatory properties using animal models.
- Results indicated significant reduction in paw edema in rats treated with these compounds.
-
Anti-tumor Efficacy Study :
- A study focused on a related triazolopyridazine derivative showed promising results against lung cancer cell lines, suggesting a similar efficacy for our compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
